

# A Comparative Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Analysis of Dimethyl Malate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectra of **dimethyl malate**. It serves as a valuable resource for the structural elucidation and purity assessment of this important chiral building block in organic synthesis and drug development. This document presents a detailed comparison with related malate esters, supported by experimental data and protocols.

## **Introduction to Dimethyl Malate**

**Dimethyl malate** is the dimethyl ester of malic acid, a dicarboxylic acid that plays a role in the citric acid cycle.[1] Its chemical formula is  $C_6H_{10}O_5$ , and it has a molecular weight of 162.14 g/mol .[1] The presence of a stereocenter makes it a valuable chiral synthon in the synthesis of various complex organic molecules. Accurate spectroscopic analysis is crucial for confirming its structure and purity.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The following tables summarize the experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **dimethyl malate** and two comparable malate esters: diethyl malate and dibutyl malate. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: <sup>1</sup>H NMR Spectral Data of Malate Esters (in CDCl<sub>3</sub>)



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Compound	Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
Dimethyl Malate	-CH(OH)-	4.53	dd	6.4, 4.0
-OCH₃ (on C1)	3.81	S	-	
-OCH₃ (on C4)	3.72	S	-	<del></del>
-CH <sub>2</sub> -	2.84	d	6.4	<del></del>
-OH	3.52	d	4.0	<del></del>
Diethyl Malate	-CH(OH)-	4.45	dd	6.5, 4.2
-OCH <sub>2</sub> CH <sub>3</sub> (on C1)	4.25	q	7.1	
-OCH <sub>2</sub> CH <sub>3</sub> (on C4)	4.18	q	7.1	_
-CH <sub>2</sub> -	2.78	d	6.5	
-OH	3.45	d	4.2	
-OCH₂CH₃	1.28	t	7.1	_
-OCH₂CH₃	1.25	t	7.1	<del>_</del>
Dibutyl Malate	-CH(OH)-	4.43	t	5.6
-OCH <sub>2</sub> - (on C1)	4.18	t	6.7	
-OCH <sub>2</sub> - (on C4)	4.11	t	6.7	<u> </u>
-CH <sub>2</sub> -	2.76	d	5.6	<u> </u>
-OH	3.40 (br s)	br s	-	_
- OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> C H <sub>3</sub>	1.63	m	-	
- OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> C	1.39	m	-	_



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-СН3	0.93	t	7.4	

Table 2: 13C NMR Spectral Data of Malate Esters (in CDCl3)



Compound	Carbon Assignment	Chemical Shift (δ) (ppm)
Dimethyl Malate	C=O (on C1)	173.8
C=O (on C4)	170.9	
-CH(OH)-	67.2	
-OCH₃ (on C1)	52.8	<del></del>
-OCH₃ (on C4)	51.9	
-CH <sub>2</sub> -	38.4	
Diethyl Malate	C=O (on C1)	173.5
C=O (on C4)	170.6	
-CH(OH)-	67.4	
-OCH <sub>2</sub> CH <sub>3</sub> (on C1)	61.8	
-OCH <sub>2</sub> CH <sub>3</sub> (on C4)	60.9	
-CH <sub>2</sub> -	38.6	
-OCH₂CH₃	14.1	
Dibutyl Malate	C=O (on C1)	173.4
C=O (on C4)	170.5	
-CH(OH)-	67.5	<del></del>
-OCH <sub>2</sub> - (on C1)	65.5	
-OCH <sub>2</sub> - (on C4)	64.7	
-CH <sub>2</sub> -	38.7	<del></del>
-O-CH <sub>2</sub> -CH <sub>2</sub> -	30.6	<del></del>
-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	19.1	
-CH₃	13.6	



## **Experimental Protocol**

A standard protocol for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **dimethyl malate** is as follows:

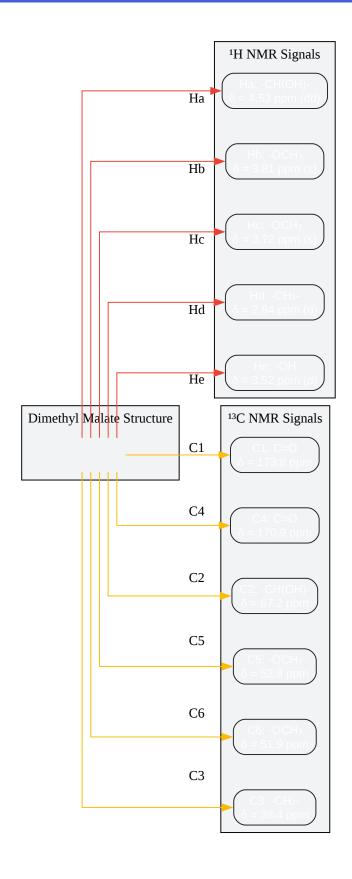
- 1. Sample Preparation:
- Weigh approximately 10-20 mg of dimethyl malate for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
- 2. NMR Data Acquisition:
- Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- For <sup>1</sup>H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically appropriate.
- For <sup>13</sup>C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets. A higher number of scans will be required compared to the <sup>1</sup>H spectrum due to the lower natural abundance of the <sup>13</sup>C isotope.
- 3. Data Processing:
- Process the raw data by applying a Fourier transform.
- Phase the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.



# Visualization of Dimethyl Malate Structure and NMR Correlations

The following diagram illustrates the chemical structure of **dimethyl malate** and highlights the proton and carbon environments that give rise to the observed NMR signals.





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Caption: Structure of **Dimethyl Malate** with NMR Signal Correlations.



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### References

- 1. spectrabase.com [spectrabase.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
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